
Ceftibuten
Übersicht
Beschreibung
Ceftibuten ist ein Cephalosporin-Antibiotikum der dritten Generation, das oral verabreicht wird. Es wird häufig zur Behandlung akuter bakterieller Exazerbationen von chronischer Bronchitis, akuter bakterieller Otitis media, Pharyngitis und Tonsillitis eingesetzt . This compound wird unter dem Handelsnamen Cedax vermarktet .
Vorbereitungsmethoden
Die Herstellung von Ceftibuten umfasst mehrere Schritte. Eine Methode beinhaltet die Zugabe von Cefaclor-Kern, Methyltetrahydrofuran und Magnesiumpulver zu einem Reaktor und die Reaktion, bis das Magnesiumpulver verschwindet. Nach Zugabe von destilliertem Wasser und Abtrennung der organischen Phase wird das Gemisch mit wasserfreiem Magnesiumsulfat getrocknet. Die Reaktion wird mit Zugabe von D301 schwach basischem Ionenaustauscherharz und 2-(2-Carbobenzoxy-aminothiazol-4-yl)-5-Carbobenzoxy-2-pentensäure bei einer bestimmten Temperatur fortgesetzt. Das Endprodukt, this compound, wird nach der Hydrolyse erhalten .
Analyse Chemischer Reaktionen
Ceftibuten unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen sind für this compound aufgrund seiner stabilen Struktur weniger verbreitet.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Thiazolring. .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Pharmacodynamics
Ceftibuten exhibits favorable pharmacokinetic properties, which are essential for its effectiveness against bacterial infections. Studies have shown that this compound achieves significant plasma concentrations after oral administration, with a recommended dosing regimen of 400-600 mg daily. The pharmacodynamic targets for this compound indicate that achieving a free drug concentration above the minimum inhibitory concentration (MIC) for at least 39% of the dosing interval is crucial for bacteriostasis against Enterobacterales producing serine β-lactamases .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~90% |
Peak Plasma Concentration | 2-3 hours post-dose |
Half-Life | 2-3 hours |
Volume of Distribution | 0.25 L/kg |
Urinary Tract Infections
This compound has been extensively studied for its efficacy in treating complicated urinary tract infections (cUTI). A clinical study involving patients with chronic complicated UTI demonstrated an overall clinical success rate of 83.3% when administered at doses of 400-600 mg daily over a period of 1-4 weeks . The safety profile was favorable, with mild side effects like nausea and diarrhea reported in a minority of cases.
Pediatric Use
In pediatric populations, this compound has shown comparable efficacy to other antibiotics such as cefaclor in treating acute otitis media. In a randomized controlled trial, clinical success rates were 89% for this compound compared to 88% for cefaclor . This suggests that this compound is a viable alternative for treating this common infection in children.
Combination Therapies
Recent studies have explored the potential of combining this compound with other agents to enhance its antibacterial activity. For example, the combination of this compound with polymyxin B has exhibited synergistic effects both in vitro and in vivo, suggesting it may be beneficial for treating infections caused by multidrug-resistant bacteria . Additionally, early-phase clinical trials are investigating the combination of this compound with avibactam prodrug ARX-1796 for cUTI treatment .
Case Studies
- Chronic Complicated UTI : A case series involving nine patients treated with this compound showed an 83.3% success rate, indicating its effectiveness in this challenging patient population.
- Acute Otitis Media in Children : In a multicenter trial with 154 children, this compound demonstrated similar efficacy to cefaclor while maintaining a better safety profile.
Wirkmechanismus
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to the inhibition of cell-wall synthesis, ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ceftibuten wird mit anderen Cephalosporinen der dritten Generation wie Cefixim und Cefpodoxime verglichen. Während all diese Antibiotika einen ähnlichen Wirkmechanismus aufweisen, ist this compound aufgrund seiner hohen oralen Bioverfügbarkeit und Wirksamkeit gegen ein breites Spektrum von Bakterien einzigartig . Ähnliche Verbindungen umfassen:
- Cefixim
- Cefpodoxime
- Cefdinir
- Cefditoren
Biologische Aktivität
Ceftibuten is an orally administered third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including its pharmacodynamics, clinical efficacy, and resistance profiles, supported by data tables and relevant case studies.
Overview of this compound
This compound exhibits significant stability against beta-lactamases, which are enzymes produced by some bacteria that can inactivate many antibiotics. This stability enhances its effectiveness against resistant strains, making it a valuable option in treating various infections.
Antimicrobial Spectrum
This compound has demonstrated potent bactericidal activity against a wide range of pathogens. Below is a summary table detailing its Minimum Inhibitory Concentrations (MICs) against various bacterial species:
Bacterial Species | MIC (µg/mL) | Resistance (%) |
---|---|---|
Enterobacteriaceae | ≤ 8 | < 10% |
Salmonella spp. | ≤ 0.13 | Very susceptible |
Shigella spp. | ≤ 0.13 | Very susceptible |
Escherichia coli | ≤ 0.13 | Very susceptible |
Haemophilus influenzae | 0.06 - 2 | Low resistance |
Neisseria gonorrhoeae | 0.015 - 0.5 | Low resistance |
Pseudomonas spp. | > 16 | Generally resistant |
This compound is particularly effective against enteritis-producing bacteria and has shown low MICs for fastidious Gram-negative species responsible for respiratory and genital infections .
Pharmacokinetics and Pharmacodynamics
This compound's pharmacokinetic profile allows for once-daily dosing, which enhances patient compliance. Studies have indicated that to achieve effective bacterial stasis or a significant reduction in bacterial load, a free drug concentration above the MIC (fT > MIC) must be maintained for a substantial portion of the dosing interval.
In a neutropenic murine thigh infection model, the following pharmacodynamic parameters were observed:
- Net Stasis : Achieved with fT > MIC of approximately 39%
- 1-log CFU Reduction : Required fT > MIC of around 67%
These findings suggest that careful dosage selection based on these pharmacodynamic targets can optimize clinical outcomes .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for various infections, including acute otitis media and urinary tract infections (UTIs). A notable randomized controlled trial compared this compound to cefaclor in children with acute otitis media:
- Clinical Success Rate :
- This compound: 89%
- Cefaclor: 88%
- Extended Follow-up Success Rate :
- This compound: 88%
- Cefaclor: 82%
Adverse events were mild to moderate, primarily gastrointestinal, with an incidence of about 8% for this compound compared to 14% for cefaclor .
Resistance Mechanisms
Despite its efficacy, some bacterial strains exhibit resistance to this compound. Research indicates that resistance mechanisms often involve:
- Production of extended-spectrum beta-lactamases (ESBLs)
- Alterations in penicillin-binding proteins
- Porin loss in Gram-negative bacteria
A study involving over 4,000 clinical isolates highlighted that this compound maintained activity against multidrug-resistant Enterobacterales, demonstrating potential as an effective oral therapy for complicated UTIs .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJFKXSSGBWRBZ-BJCIPQKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045925 | |
Record name | Ceftibuten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ceftibuten | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.05e-02 g/L | |
Record name | Ceftibuten | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ceftibuten exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to inhibition of cell-wall synthesis. | |
Record name | Ceftibuten | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97519-39-6 | |
Record name | Ceftibuten | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97519-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftibuten [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097519396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftibuten | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01415 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ceftibuten | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ceftibuten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97519-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTIBUTEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW71N46B4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ceftibuten | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015485 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ceftibuten, and how does it exert its antibacterial effect?
A1: Like other β-lactam antibiotics, this compound targets penicillin-binding proteins (PBPs), essential enzymes responsible for peptidoglycan synthesis in bacterial cell walls. [] By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death. []
Q2: Does the structure of this compound provide any advantages in terms of its activity against β-lactamases?
A2: Yes, the carboxyethilidine moiety at position 7 of the β-acyl side chain in this compound's structure contributes to its improved stability against hydrolysis by several β-lactamases. [] This stability is particularly notable against typical β-lactamases produced by respiratory or urogenital tract pathogens. []
Q3: Has this compound been investigated for its activity against multidrug-resistant (MDR) Enterobacterales?
A3: Yes, research has focused on this compound's activity against MDR Enterobacterales, particularly those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. [] Studies demonstrate that this compound, when combined with the β-lactamase inhibitor ledaborbactam, effectively inhibits MDR isolates, including those expressing ESBLs, KPCs, and OXA-48-like carbapenemases. [, , ]
Q4: Does this compound demonstrate bactericidal activity against susceptible pathogens?
A4: Yes, in vitro studies confirm the bactericidal activity of this compound against susceptible Gram-negative aerobes and streptococci. [] this compound rapidly eliminates most Enterobacteriaceae, Haemophilus, Moraxella, and Streptococcus species within 2 h of exposure. []
Q5: How is this compound absorbed and eliminated from the body?
A5: this compound is rapidly and almost completely absorbed from the gastrointestinal tract. [] It is primarily eliminated renally as unchanged drug, with a half-life slightly longer than 2 hours. []
Q6: What is the impact of food on this compound absorption?
A6: Although not mentioned in the provided abstracts, food may affect the absorption of certain medications. It is crucial to consult the prescribing information for this compound or consult a healthcare professional for specific guidance on food interactions.
Q7: Are there any known drug interactions with this compound?
A7: While not explicitly detailed in the abstracts, potential drug interactions may exist. For detailed information regarding specific drug interactions with this compound, it is essential to refer to the prescribing information or consult a healthcare professional.
Q8: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?
A9: this compound's efficacy has been extensively studied in various in vitro and in vivo models. Cell-based assays have been employed to assess its bactericidal activity and interaction with β-lactamases. [, ] Animal models, particularly the neutropenic murine thigh infection model, have been utilized to characterize its pharmacokinetic/pharmacodynamic profile and efficacy against ESBL-producing Enterobacterales. []
Q9: How effective is this compound in treating respiratory tract infections?
A10: this compound has demonstrated efficacy in treating various respiratory tract infections. Studies show its effectiveness against common respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae. [, , , ] Furthermore, this compound exhibits good penetration into respiratory tissues and fluids, supporting its use in both upper and lower respiratory tract infections. []
Q10: What are the potential mechanisms of resistance to this compound?
A12: Resistance to this compound can arise from various mechanisms, primarily the production of β-lactamases, particularly ESBLs and carbapenemases. [] Modifications in PBPs, reduced permeability of bacterial outer membranes, and active efflux of the drug can also contribute to resistance. []
Q11: What is the significance of developing novel combinations like this compound/ledaborbactam in the context of rising antimicrobial resistance?
A13: The emergence of MDR Enterobacterales, particularly those producing ESBLs and carbapenemases, poses a significant threat to global health. [] Developing novel combinations like this compound/ledaborbactam is crucial in combating these resistant pathogens. [, , ] Such combinations, especially those administered orally, offer a promising strategy for treating complicated infections while sparing the use of last-resort antibiotics like carbapenems. [, ]
Q12: What is the role of ongoing surveillance programs in guiding the development and use of this compound and other antibiotics?
A14: Ongoing surveillance programs like the ATLAS Global Surveillance Program play a crucial role in monitoring the prevalence and emergence of antimicrobial resistance. [] By tracking resistance patterns, these programs provide valuable data to guide the development of novel antibiotics and inform appropriate prescribing practices. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.